3-Fluorophenyl isothiocyanate chemical properties
3-Fluorophenyl isothiocyanate chemical properties
An In-Depth Technical Guide to 3-Fluorophenyl Isothiocyanate: Properties, Reactivity, and Applications
Introduction
3-Fluorophenyl isothiocyanate is a versatile aromatic organosulfur compound that has garnered significant attention in the fields of medicinal chemistry, chemical biology, and materials science.[1] Characterized by a fluorine atom on the phenyl ring and a highly reactive isothiocyanate (-N=C=S) functional group, this reagent serves as a crucial building block for the synthesis of a diverse range of biologically active molecules and functional materials.[1] Its utility stems from the predictable and efficient reactivity of the isothiocyanate moiety, which readily undergoes addition reactions with nucleophiles. This guide provides a comprehensive overview of the chemical properties, reactivity profile, and key applications of 3-Fluorophenyl isothiocyanate for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
3-Fluorophenyl isothiocyanate is typically a clear, colorless to light yellow liquid with a pungent odor.[1][2][3][4] The presence of the fluorine atom at the meta-position influences the electronic properties of the aromatic ring, which in turn modulates the reactivity of the isothiocyanate group. A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 404-72-8 | [2][5][6] |
| Molecular Formula | C₇H₄FNS | [2][5][6] |
| Molecular Weight | 153.18 g/mol | [2][6] |
| Appearance | Clear colorless to yellow liquid | [1][3] |
| Boiling Point | 227 °C | [1][2][4] |
| Density | ~1.27 g/mL | [2] |
| Refractive Index (n20/D) | ~1.62 | [1][2] |
| Flash Point | 85 °C (185 °F) | [2][4] |
| Storage Temperature | 2-8 °C | [1] |
| InChI Key | HDBACITVPQEAGG-UHFFFAOYSA-N | [2][6] |
Spectroscopic data are essential for the identification and characterization of 3-Fluorophenyl isothiocyanate. The National Institute of Standards and Technology (NIST) and other databases provide reference spectra.[6]
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¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural confirmation.[6][7]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=S group.[6]
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Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (m/z) at approximately 153, corresponding to the molecular weight of the compound.[6]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-Fluorophenyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C =S). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
The most common and synthetically valuable reaction is the formation of thiourea derivatives through the reaction with primary or secondary amines.[8] This reaction is typically fast, high-yielding, and proceeds under mild conditions.
Mechanism of Thiourea Formation
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.
Caption: Mechanism of thiourea formation from 3-Fluorophenyl isothiocyanate.
This reactivity makes 3-Fluorophenyl isothiocyanate an invaluable tool for conjugating the 3-fluorophenyl moiety to biomolecules containing free amine groups, such as proteins and peptides, or for synthesizing small molecule libraries for drug discovery.[1] The reaction is also pH-dependent; under more alkaline conditions (pH 9-11), reaction with amines is favored.[8]
Applications in Research and Drug Development
3-Fluorophenyl isothiocyanate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The fluorophenyl group is a common motif in drug candidates as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
-
Drug Discovery: It is used to synthesize novel compounds with potential therapeutic applications, including anticancer agents.[1] The thiourea linkage formed is a stable and common structural unit in many pharmacologically active molecules.
-
Biochemical Probes: Its ability to react selectively with amine groups makes it useful for labeling proteins and peptides, aiding in the study of biological processes and protein interactions.[1]
-
Organic Synthesis: It serves as a versatile building block for creating more complex sulfur- and nitrogen-containing heterocyclic compounds.[9]
Experimental Protocol: Synthesis of a Thiourea Derivative
This section provides a detailed, step-by-step methodology for the synthesis of N-(3-fluorophenyl)-N'-(propyl)thiourea, a representative reaction illustrating the core utility of 3-Fluorophenyl isothiocyanate.
Objective: To synthesize a disubstituted thiourea via the reaction of 3-Fluorophenyl isothiocyanate with a primary amine (n-propylamine).
Materials:
-
3-Fluorophenyl isothiocyanate (1.0 eq)
-
n-Propylamine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorophenyl isothiocyanate (e.g., 1.0 mmol, 153 mg) in anhydrous dichloromethane (5 mL).
-
Reaction Setup: Place the flask in an ice bath and stir for 5 minutes to cool the solution to 0 °C.
-
Amine Addition: Add n-propylamine (1.05 mmol, 62 mg) dropwise to the stirred solution. Causality Note: The slight excess of the amine ensures complete consumption of the isothiocyanate. The dropwise addition at 0 °C helps to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the thiourea product should appear, while the starting material spot diminishes.
-
Workup: Once the reaction is complete, quench the mixture by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Trustworthiness Note: These washes remove any unreacted amine and residual aqueous components, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure thiourea derivative.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, Mass Spectrometry, and IR spectroscopy.
Caption: Workflow for the synthesis of an N,N'-disubstituted thiourea.
Safety and Handling
3-Fluorophenyl isothiocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2][6] It causes severe skin burns and eye damage and may cause respiratory irritation.[2][6] The compound is also moisture-sensitive.[2]
-
GHS Classification: The substance is classified with GHS pictograms GHS05 (Corrosion) and GHS07 (Exclamation Mark). The signal word is "Danger".[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as acids, strong bases, alcohols, and oxidizing agents.[10]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.
Conclusion
3-Fluorophenyl isothiocyanate is a powerful reagent for chemists and drug discovery professionals. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for the reliable and efficient synthesis of thiourea derivatives and other complex molecules. Understanding its chemical properties, reactivity, and proper handling procedures is paramount to leveraging its full potential in the laboratory for the development of novel therapeutics and functional materials.
References
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. Retrieved from [Link]
-
3-Fluorophenyl isothiocyanate - High purity | EN. (n.d.). Georganics. Retrieved from [Link]
-
3-Fluorophenyl isothiocyanate|CAS: 404-72-8. (n.d.). J&K Scientific. Retrieved from [Link]
-
3-Fluorophenyl isothiocyanate | C7H4FNS | CID 9834. (n.d.). PubChem. Retrieved from [Link]
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Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Retrieved from [Link]
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Isothiocyanate chemistry diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances. Retrieved from [Link]
-
3-Fluorophenyl isothiocyanate - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluorophenyl isothiocyanate, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-Fluorophenyl isothiocyanate, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. 3-Fluorophenyl isothiocyanate - High purity | EN [georganics.sk]
- 6. 3-Fluorophenyl isothiocyanate | C7H4FNS | CID 9834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
